2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Overview
Description
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazinone ring, which is fused with an oxadiazole ring and substituted with methoxyphenyl and methylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of 4-methoxybenzonitrile with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, to form the corresponding hydrazide. This hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then cyclized with an appropriate diketone to form the pyridazinone ring.
Coupling of the Two Rings: The final step involves the coupling of the oxadiazole and pyridazinone rings through a suitable linker, such as a methylene group, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. This can be achieved using various reagents, such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, reduction may yield corresponding alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs with various biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with unique properties, such as conducting polymers, liquid crystals, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, or it may modulate the activity of specific receptors involved in pain signaling.
Comparison with Similar Compounds
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one: This compound has a similar structure but lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one: This compound has a similar structure but contains a chlorine atom instead of a methyl group, which may affect its pharmacokinetic properties and toxicity.
2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one: This compound has a similar structure but contains a fluorine atom instead of a methyl group, which may affect its binding affinity to molecular targets and its metabolic stability.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-3-5-15(6-4-14)18-11-12-20(26)25(23-18)13-19-22-21(24-28-19)16-7-9-17(27-2)10-8-16/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUIMGKLZGOCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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